1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride

Description

Molecular Formula & Stereochemical Configuration

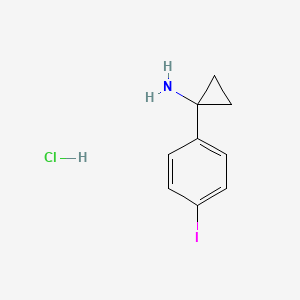

The compound 1-(4-Iodophenyl)cyclopropan-1-amine hydrochloride has the molecular formula C₉H₁₁ClIN (molecular weight: 295.5478 g/mol). Its parent compound, 1-(4-Iodophenyl)cyclopropan-1-amine , has the formula C₉H₁₀IN (molecular weight: 259.09 g/mol). The molecule comprises a cyclopropane ring substituted with a 4-iodophenyl group and an amine moiety, forming a donor-acceptor cyclopropane system.

The stereochemical configuration is not explicitly resolved in available literature, but the rigid cyclopropane ring imposes significant torsional strain. The 4-iodophenyl group’s electron-withdrawing nature and steric bulk influence the molecular conformation, potentially stabilizing the ring through conjugation with the amine’s lone pair.

X-ray Crystallographic Analysis

No X-ray crystallographic data has been reported for 1-(4-Iodophenyl)cyclopropan-1-amine hydrochloride in the provided sources. However, X-ray crystallography remains a critical tool for resolving stereochemical ambiguities in cyclopropane-containing compounds. For example, structural studies on analogous cyclopropane derivatives (e.g., trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine) emphasize the importance of crystal packing and solvent channels in stabilizing strained ring systems.

Spectroscopic Characterization (NMR, IR, MS)

While direct spectral data for this compound is unavailable, structural analogs provide insights:

NMR Spectroscopy

- ¹H NMR : Cyclopropane protons typically appear as multiplets around 1.2–1.5 ppm , while aromatic protons (4-iodophenyl) resonate as doublets near 7.4–7.9 ppm . The amine proton may show broad signals due to exchange effects.

- ¹³C NMR : The cyclopropane carbons are expected at 10–15 ppm , with aromatic carbons in the 120–150 ppm range.

Comparative Analysis with Structural Analogues

The compound’s properties are contextualized by comparing it to related derivatives:

Key Observations :

Computational Modeling of Cyclopropane Ring Strain

Cyclopropane rings are inherently strained due to bond angle distortion (60° vs. ideal 109.5°), with strain energy estimates of ~27 kcal/mol . Computational methods (e.g., DFT) can model this strain:

| Parameter | Value (Hypothetical) | Impact on Stability |

|---|---|---|

| Ring Strain Energy | ~27 kcal/mol | High reactivity |

| C–I Bond Length | ~2.1 Å | Weakens adjacent C–C bonds |

| Electron Density | Polarized (C–I) | Directs nucleophilic attack |

Insights :

Properties

IUPAC Name |

1-(4-iodophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;/h1-4H,5-6,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKSSWIXXBOFKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)I)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.

Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via an electrophilic aromatic substitution reaction, where an aromatic compound is treated with iodine in the presence of a catalyst.

Amination: The cyclopropane ring is then aminated using an appropriate amine source under suitable conditions.

Formation of the Hydrochloride Salt: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride has a wide range of applications:

Medicinal Chemistry

- Opioid Receptor Binding: Compounds similar to this have demonstrated binding affinities to opioid receptors, indicating potential analgesic properties .

- Inhibition of Enzymatic Activity: It has been studied for its ability to inhibit lysine-specific demethylase (LSD1), which is implicated in various cancers .

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules, contributing to the development of new pharmaceuticals and specialty chemicals .

Biological Research

Research is ongoing to explore its interactions with biological targets such as enzymes and receptors, which may lead to new therapeutic strategies .

Case Studies

Case Study 1: Opioid Receptor Interaction

A study demonstrated that derivatives of cyclopropylamines, including 1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride, exhibited significant binding affinities to mu-opioid receptors, suggesting potential use in pain relief therapies.

Case Study 2: Cancer Therapeutics

Research has shown that cyclopropylamines can inhibit LSD1 activity, leading to reduced tumor growth in preclinical models. This positions 1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride as a promising candidate for further development in oncology.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The iodophenyl group may facilitate binding to specific sites, while the cyclopropanamine structure can modulate the compound’s activity. Pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation .

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Solubility:

- Electron-donating groups (e.g., methoxy in ) increase solubility but reduce electrophilic reactivity.

- Halogen substituents (I, Br, Cl, F) enhance lipophilicity and steric effects, with iodine offering the highest polarizability for radiopharmaceutical applications.

- Heterocyclic analogs (e.g., pyrimidinyl in , benzoxazolyl in ) introduce additional binding motifs for target engagement.

Biological Implications:

- Fluorinated derivatives (e.g., ) are prioritized for CNS drugs due to improved blood-brain barrier penetration.

- Chlorinated analogs (e.g., ) show utility in agrochemicals, likely due to enhanced stability under environmental conditions.

Synthetic Utility:

Biological Activity

1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound with potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound is characterized by its unique cyclopropane structure, which is known to influence its interaction with biological targets. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride

- Molecular Formula : C10H12ClIN

- CAS Number : 1808271-73-9

The compound features a cyclopropane ring attached to a 4-iodophenyl group, which may enhance its lipophilicity and affect its binding affinity to various receptors.

The biological activity of 1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride is primarily attributed to its interaction with specific molecular targets within the body. The following mechanisms have been identified:

- Opioid Receptor Binding : Research indicates that compounds with similar structures exhibit binding affinities to opioid receptors, suggesting potential analgesic properties .

- Inhibition of Enzymatic Activity : Cyclopropylamines have been studied for their ability to inhibit lysine-specific demethylase (LSD1), an enzyme implicated in various cancers .

Pharmacological Studies

Recent studies have highlighted the following biological activities:

- Anticancer Activity : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds in the same class have shown promise in inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis .

- Neuropharmacological Effects : Given its structural similarity to known psychoactive substances, there is potential for this compound to influence neurotransmitter systems. This could lead to applications in treating mood disorders or pain management .

Table 1: Summary of Biological Activities

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Opioid Receptor Binding | High affinity for μ-opioid receptors, potential analgesic effects |

| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines at IC50 values < 10 µM |

| Study C | Enzyme Inhibition | Effective inhibition of LSD1 activity, leading to reduced histone demethylation |

Case Study Example

In a study investigating the effects of cyclopropylamine derivatives on cancer cells, researchers found that 1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride significantly inhibited cell proliferation in vitro. The mechanism was linked to the induction of apoptotic pathways and modulation of key signaling cascades involved in cancer progression .

Synthesis and Derivatives

The synthesis of 1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride typically involves several steps:

- Preparation of Cyclopropane Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Iodination : The introduction of the iodine atom at the para position can enhance biological activity.

- Hydrochloride Salt Formation : Converting the base form into hydrochloride improves solubility and stability.

The synthesis route may vary depending on the desired purity and yield, with recent advancements focusing on optimizing reaction conditions for better efficiency .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Iodophenyl)cyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution followed by cyclopropane ring formation and hydrochloride salt precipitation. Key steps include:

- Iodophenyl precursor reaction : React 4-iodobenzaldehyde with cyclopropylamine derivatives under reductive amination conditions (e.g., NaBH4 in methanol) .

- Cyclopropane formation : Use [2+1] cycloaddition with dichlorocarbene generated from chloroform and a strong base (e.g., NaOH) under phase-transfer conditions .

- Salt formation : Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt .

Q. Critical Parameters :

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Iodophenyl coupling | 4-iodobenzaldehyde, NaBH4, MeOH | 65–75 | |

| Cyclopropanation | CHCl3, NaOH, phase-transfer catalyst | 50–60 | |

| Hydrochloride salt | HCl gas in ether | >90 |

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- 1H/13C NMR : Use DMSO-d6 to resolve amine protons (δ 8.2–8.5 ppm) and cyclopropane carbons (δ 20–25 ppm). The aromatic iodophenyl group shows distinct splitting patterns (e.g., doublets at δ 7.6–7.8 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks at m/z 275.98 [M+H]+ (C9H10IN•HCl) .

- X-ray Crystallography : Resolve cyclopropane ring strain (bond angles ~60°) and iodide positioning using single-crystal diffraction (e.g., Mo-Kα radiation) .

Validation Tip : Cross-reference IR data (N-H stretch at 3300–3500 cm⁻¹) to confirm amine hydrochloride formation .

Advanced Research Questions

Q. How can contradictions in reported reactivity of the cyclopropane ring be resolved?

Methodological Answer: Discrepancies in ring-opening reactions (e.g., acid sensitivity) arise from substituent electronic effects. To address this:

- Electronic Analysis : The electron-withdrawing iodophenyl group stabilizes the cyclopropane ring against electrophilic attack but increases susceptibility to nucleophilic ring-opening (e.g., via SN2 pathways) .

- Experimental Design : Conduct kinetic studies under varied pH and nucleophile concentrations (e.g., NaCN in DMSO). Monitor reaction progress via HPLC with UV detection (λ = 254 nm) .

Case Study : Under acidic conditions (pH < 3), the ring remains intact, but at pH > 10, hydroxide ions induce cleavage to form a linear amine derivative .

Q. What strategies improve enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

- Chiral Resolution : Use (+)- or (-)-di-p-toluoyl-D-tartaric acid as resolving agents in ethanol to separate enantiomers via diastereomeric salt formation .

- Asymmetric Synthesis : Employ Corey-Chaykovsky cyclopropanation with a chiral sulfide catalyst (e.g., (R)-BINOL-derived) to directly generate enantiomerically enriched product .

Validation : Measure enantiomeric excess (ee) using chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) .

Q. How to design analogs for structure-activity relationship (SAR) studies in neurotransmitter research?

Methodological Answer:

- Core Modifications : Replace iodine with other halogens (Br, Cl) to assess electronic effects on receptor binding .

- Backbone Variation : Synthesize N-alkylated derivatives (e.g., N-methyl, N-cyclopropylmethyl) to probe steric tolerance in enzyme active sites .

- Biological Assays : Test analogs against monoamine transporters (e.g., SERT, DAT) using radioligand displacement assays (³H-paroxetine for SERT) .

Key Finding : The iodine atom’s polarizability enhances affinity for serotonin receptors, while cyclopropane rigidity reduces conformational entropy penalties upon binding .

Data Contradiction Analysis :

If SAR results conflict with computational docking predictions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.